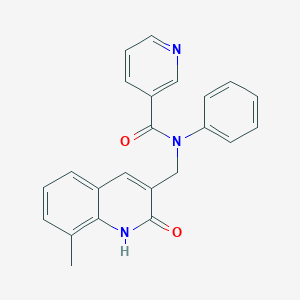
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, commonly known as BHQ or BQ-123, is a synthetic peptide that has been extensively studied for its pharmacological properties. BHQ is a selective endothelin receptor antagonist that has been shown to have various therapeutic applications.
Mecanismo De Acción
BHQ is a selective endothelin receptor antagonist that binds to the endothelin receptor and inhibits the binding of endothelin. Endothelin is a peptide that plays a key role in regulating vascular tone, blood pressure, and cell proliferation. By inhibiting the binding of endothelin, BHQ can reduce the vasoconstrictive effects of endothelin and improve cardiovascular function. BHQ has also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BHQ has been shown to have various biochemical and physiological effects. It can reduce blood pressure, improve endothelial function, and inhibit the proliferation of cancer cells. BHQ has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. BHQ has been used in various scientific research studies to investigate its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHQ has several advantages for lab experiments. It is a selective endothelin receptor antagonist that can be used to investigate the role of endothelin in various physiological processes. BHQ is also relatively stable and can be easily synthesized and purified. However, BHQ has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. BHQ can also be toxic at high concentrations, which can limit its use in cell culture studies.
Direcciones Futuras
There are several future directions for the study of BHQ. One potential direction is the investigation of its potential therapeutic benefits in cancer treatment. BHQ has been shown to inhibit the proliferation of cancer cells and reduce inflammation, which could make it a promising candidate for cancer therapy. Another potential direction is the investigation of its potential therapeutic benefits in neurological disorders. BHQ has been shown to improve cognitive function and reduce neuroinflammation, which could make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. Overall, BHQ has several potential therapeutic applications, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of BHQ involves the reaction of 2-hydroxy-7-methylquinoline with tert-butyl 2-methoxybenzoate in the presence of sodium hydride. The resulting product is then reacted with 2-bromoethyl methyl ether to obtain BHQ. The purity and yield of BHQ can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BHQ has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to have a wide range of applications, including the treatment of cardiovascular diseases, cancer, and neurological disorders. BHQ has been used in various scientific research studies to investigate its potential therapeutic benefits. These studies have shown that BHQ can inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.
Propiedades
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-16-13-17(21(26)24-19(16)12-15)14-25(23(2,3)4)22(27)18-8-6-7-9-20(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDHVLGFUUYLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

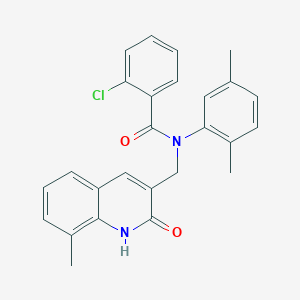

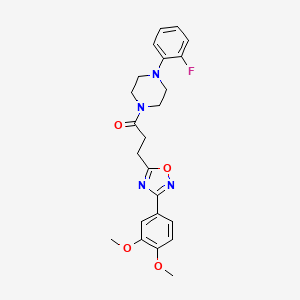




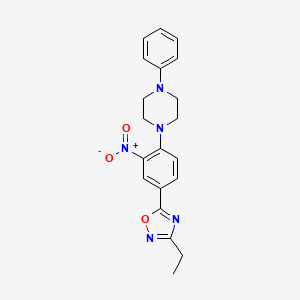
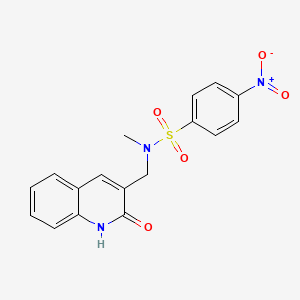

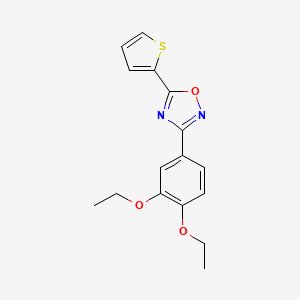
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
